molecular formula C17H12BrN3 B11648874 (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile

(2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile

Cat. No.: B11648874
M. Wt: 338.2 g/mol
InChI Key: GUSBTSPBNPQXOC-JLHYYAGUSA-N
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Description

(2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile is an organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of the Propenenitrile Moiety: The propenenitrile group can be introduced through a Knoevenagel condensation reaction between the benzodiazole derivative and an appropriate aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, compounds with benzodiazole cores are explored for their therapeutic potential. They may act on various molecular targets, including receptors and enzymes, to exert pharmacological effects.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Chlorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
  • (2E)-3-(2-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
  • (2E)-3-(2-Iodophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile lies in the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine atoms can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity.

Properties

Molecular Formula

C17H12BrN3

Molecular Weight

338.2 g/mol

IUPAC Name

(E)-3-(2-bromophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H12BrN3/c1-21-16-9-5-4-8-15(16)20-17(21)13(11-19)10-12-6-2-3-7-14(12)18/h2-10H,1H3/b13-10+

InChI Key

GUSBTSPBNPQXOC-JLHYYAGUSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3Br)/C#N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3Br)C#N

Origin of Product

United States

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